3,3-Difluorobutyl methanesulfonate

Overview

Description

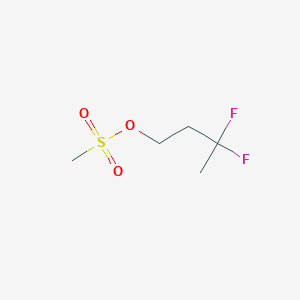

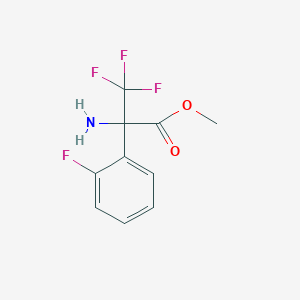

3,3-Difluorobutyl methanesulfonate (DFBM) is an organic compound with the chemical formula C4H7F2O3S. It is a colorless liquid that is soluble in water and organic solvents. It is used in a variety of applications, including as a reagent in organic synthesis and as an inhibitor of enzymes in biochemical research. DFBM has a wide range of applications in the laboratory, from synthesis of organic compounds to biochemical research.

Scientific Research Applications

Activation and Sulfonation of Methane

Research has explored new methods for activating methane and converting it to useful products. A study by Kim et al. (2022) introduced a novel methane activation method using trifluoroacetyl sulfuric acid (TFAOSO3H) under mild conditions, leading to successful methane sulfonation. This process, which operates via a radical pathway, highlights the potential for creating methanesulfonic acid from methane, a precursor for derivatives like "3,3-Difluorobutyl methanesulfonate" (Kim et al., 2022).

Improvements in Battery Technology

A novel application in the field of lithium-ion batteries was discovered by Huang et al. (2018), who investigated methanesulfonic acid 2,2,3,3-tetrafluoropropyl (TFPMS) as an additive to enhance the interfacial stability of LiMn2O4 cathodes at elevated temperatures. This research underscores the potential of fluorinated methanesulfonate derivatives in improving battery performance and longevity (Huang et al., 2018).

Methanesulfonic Acid Synthesis

Díaz-Urrutia and Ott (2019) reported a scalable process for directly converting methane to methanesulfonic acid using sulfur trioxide in sulfuric acid, achieving over 99% selectivity and yield. This approach opens new avenues for the production of methanesulfonic acid and its derivatives, such as "this compound", in a more straightforward and efficient manner (Díaz-Urrutia & Ott, 2019).

Oxidative C-H Bond Activation

Liu et al. (2013) developed a manganese dioxide-methanesulfonic acid (MnO2-CH3SO3H) oxidation system to promote direct coupling of benzylic ethers and carbamates with ketones. This research demonstrates the utility of methanesulfonic acid in facilitating selective C-H bond activation and alkylation, which could be relevant for synthesizing fluorinated derivatives (Liu et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as methanesulfonates, are known to be biological alkylating agents . Alkylating agents can interact with various biological molecules, including DNA, RNA, and proteins, by adding an alkyl group (CnH2n+1) to their structure. This can lead to changes in the molecule’s function, potentially disrupting cellular processes.

Mode of Action

3,3-Difluorobutyl methanesulfonate, like other methanesulfonates, is likely to act as an alkylating agent . Alkylating agents work by donating an alkyl group to the guanine base of DNA, which can interfere with the DNA’s replication process and prevent the cell from dividing. This can lead to cell death or the alteration of the cell’s genetic material, potentially leading to therapeutic effects in the context of diseases like cancer.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its potential alkylating activity. This can lead to DNA damage, disruption of normal cellular processes, and potentially cell death . These effects can be beneficial in the context of treating diseases characterized by rapid cell division, such as cancer.

Properties

IUPAC Name |

3,3-difluorobutyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O3S/c1-5(6,7)3-4-10-11(2,8)9/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHJANXAAWJSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOS(=O)(=O)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006799.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B3006800.png)

![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)

![4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3006809.png)